molecular formula C10H7BrO2S B1358251 Methyl 7-bromobenzo[b]thiophene-2-carboxylate CAS No. 550998-53-3

Methyl 7-bromobenzo[b]thiophene-2-carboxylate

Cat. No. B1358251
M. Wt: 271.13 g/mol
InChI Key: JEHZRZXWHVICJQ-UHFFFAOYSA-N
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Description

Methyl 7-bromobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7BrO2S . It has a molecular weight of 271.13 g/mol . The IUPAC name for this compound is methyl 7-bromo-1-benzothiophene-2-carboxylate .


Molecular Structure Analysis

The InChI code for Methyl 7-bromobenzo[b]thiophene-2-carboxylate is 1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 . Its canonical SMILES string is COC(=O)C1=CC2=C(S1)C(=CC=C2)Br .


Physical And Chemical Properties Analysis

Methyl 7-bromobenzo[b]thiophene-2-carboxylate has a molecular weight of 271.13 g/mol . It has an XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 269.93501 g/mol . The topological polar surface area is 54.5 Ų .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules are used in the development of organic field-effect transistors .
  • Voltage-Gated Sodium Channel Blocker

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Nonsteroidal Anti-Inflammatory Drug

    • Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
  • Heterocyclization of Various Substrates

    • Thiophene-based analogs can be synthesized through heterocyclization of various substrates . This process could potentially be applied to the synthesis of “Methyl 7-bromobenzo[b]thiophene-2-carboxylate” derivatives .
  • Synthesis of Aminothiophene Derivatives

    • The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to make aminothiophene derivatives .
  • Synthesis of Thiophene Derivatives

    • The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is a significant synthetic method to thiophene derivatives .

properties

IUPAC Name

methyl 7-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHZRZXWHVICJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594765
Record name Methyl 7-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromobenzo[b]thiophene-2-carboxylate

CAS RN

550998-53-3
Record name Methyl 7-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 27.8 g (137.1 mmol) of 3-bromo-2-fluorobenzaldehyde, 8.2 g (205.7 mmol) of sodium hydride (60% pure) and 16.0 g (150.9 mmol) of methyl mercaptoacetate, 20.57 g of a mixture of the title compound and the corresponding acid (about 1:1) are obtained.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
20.57 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using 27.8 g (137.1 mmol) of 3-bromo-2-fluorobenzaldehyde, 8.2 g (205.7 mmol) of sodium hydride (60% pure) and 16.0 g (150.9 mmol) of methyl mercaptoacetate,
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Using 27.8 g (137.1 mmol) of 3-bromo-2-fluorobenzaldehyde, 8.2 g (205.7 mmol) of sodium hydride (60% pure) and 16.0 g (150.9 mmol) of methyl mercaptoacetate, 20.57 g of a mixture of the title compound and the corresponding acid (about 1:1) are obtained.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
20.57 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Under an argon atmosphere, 8.2 g (205.7 mmol) of sodium hydride (60% in liquid paraffin) are introduced into 300 ml of absolute DMSO. At room temperature, 16.0 g (150.9 mmol) of methyl mercaptoacetate are slowly added dropwise to the reaction mixture, which is stirred at room temperature until hydrogen evolution ceases (about 15 min). A solution of 27.8 g (137.1 mmol) of 3-bromo-2-fluorobenzaldehyde in 50 ml of absolute DMSO is added at room temperature to the reaction mixture. The latter is stirred until the reaction is complete and then poured into ice-water. The resulting precipitate is filtered off with suction and dried in vacuo at 40° C. overnight. 20.57 g of a mixture of the title compound and of the corresponding acid (approx. 1:1) are obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
27.8 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromobenzo[b]thiophene-2-carboxylate
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Methyl 7-bromobenzo[b]thiophene-2-carboxylate
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Methyl 7-bromobenzo[b]thiophene-2-carboxylate
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Methyl 7-bromobenzo[b]thiophene-2-carboxylate
Reactant of Route 5
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Methyl 7-bromobenzo[b]thiophene-2-carboxylate
Reactant of Route 6
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Methyl 7-bromobenzo[b]thiophene-2-carboxylate

Citations

For This Compound
3
Citations
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
W Zhang, T Ma, S Li, Y Yang, J Guo, W Yu… - European journal of …, 2017 - Elsevier
STAT3 is an attractive therapeutic target for cancer therapy. However, due to low potency or poor druggability, none of its inhibitors are clinically available. Herein, a series of …
Number of citations: 31 www.sciencedirect.com
X Guillory, M Wolter, S Leysen, JF Neves… - Journal of medicinal …, 2020 - ACS Publications
Stabilization of protein–protein interactions (PPIs) holds great potential for therapeutic agents, as illustrated by the successful drugs rapamycin and lenalidomide. However, how such …
Number of citations: 35 pubs.acs.org

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